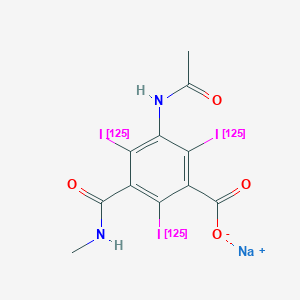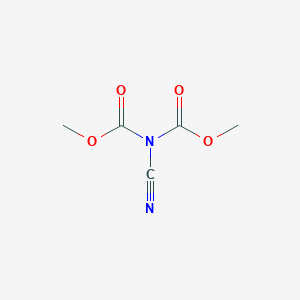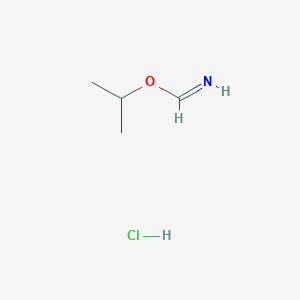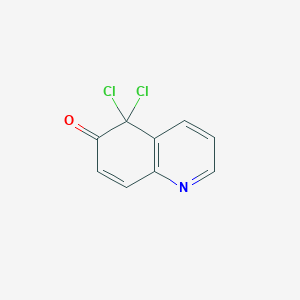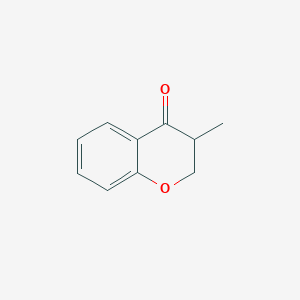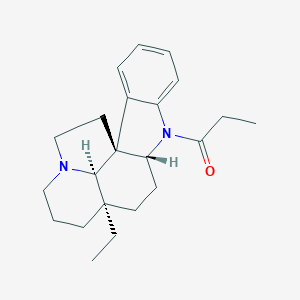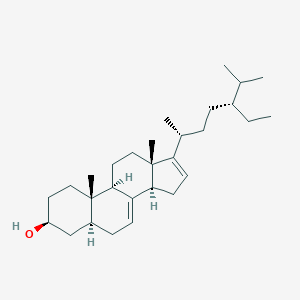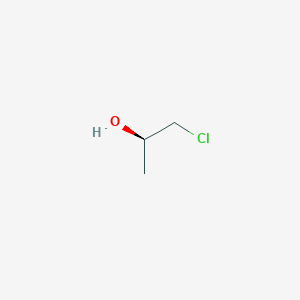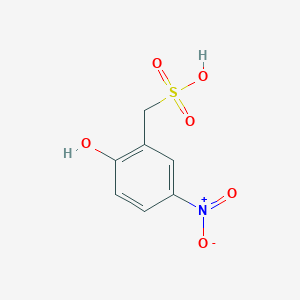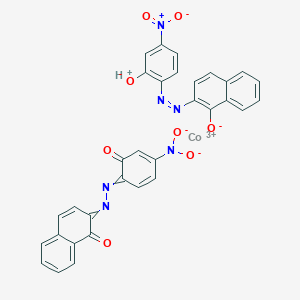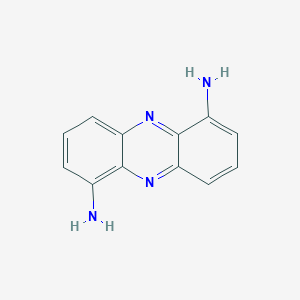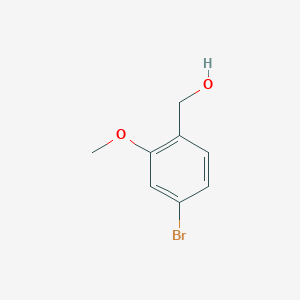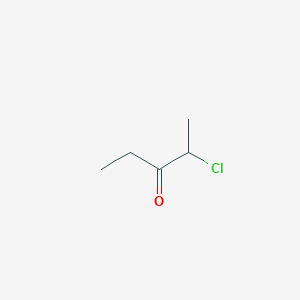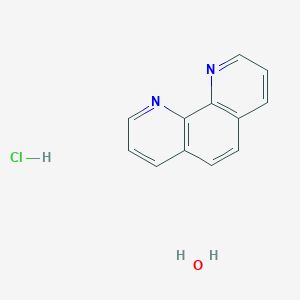
1,10-Phenanthroline monohydrochloride monohydrate
Overview
Description
1,10-Phenanthroline monohydrochloride monohydrate is a compound that has garnered significant attention in various fields of chemistry due to its structural and chemical properties. It is known for its rigidity, planarity, aromaticity, basicity, and chelating capability, making it a versatile building block in synthetic organic, inorganic, and supramolecular chemistry . The compound's ability to form complexes with a wide range of metal ions, including transition metals and rare-earth cations, has led to its use in numerous analytical and technological applications .
Synthesis Analysis
The synthesis of 1,10-phenanthroline derivatives and complexes can involve various starting materials and conditions. For instance, a novel 1:1 proton-transfer compound containing 1,10-phenanthroline was synthesized from the reaction of 2,6-pyridinediamine and 1,10-phenanthroline-2,9-dicarboxylic acid, leading to the formation of an anionic complex with cobalt(II) . Additionally, oxidative chlorination of 1,10-phenanthroline and its derivatives has been achieved using phosphorus pentachloride in phosphoryl chloride, resulting in polychlorinated products .
Molecular Structure Analysis
The molecular structure of 1,10-phenanthroline complexes can vary depending on the metal ions and ligands involved. For example, the anionic complex mentioned previously crystallizes in the monoclinic system with specific unit cell dimensions and exhibits a unique coordination mode . The versatility of 1,10-phenanthroline allows it to act as a bidentate chelating ligand, as seen in various copper(II) complexes, where it can also participate in less common stacking interactions .
Chemical Reactions Analysis
1,10-Phenanthroline is involved in a range of chemical reactions, particularly as a complexing agent. It has been used for the selective determination of Fe(II) in the presence of Fe(III), where Fe(III) is effectively masked by fluoride under acidic conditions . The compound also serves as a complexing agent for on-line sorbent extraction/preconcentration of metal ions like copper, cadmium, and cobalt, with subsequent detection using flame atomic absorption spectrometry . Moreover, the electrochemical behavior of 1,10-phenanthroline has been explored for the selective recognition of copper ions and hydrogen peroxide sensing .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,10-phenanthroline complexes are influenced by their molecular structure and the nature of their coordination with metal ions. Spectroscopic techniques have been employed to characterize the complexes, providing insights into their absorptivity curves and formation constants . The thermodynamic and kinetic properties of nickel(II) complexes with 1,10-phenanthroline have been thoroughly characterized, revealing slow equilibria and precise formation constants . The electrochemical properties of 1,10-phenanthroline have also been studied, demonstrating its potential in electrochemical sensing applications .
Scientific Research Applications
Biosensors and Biofuel Cells
1,10-Phenanthroline derivatives show promise in developing biosensors and biofuel cells. Specifically, certain phenanthroline derivatives, when not part of metal complexes, act as effective redox mediators for oxidases, relevant for reagent-less biosensors and biofuel cell development (Oztekin et al., 2010).
Detection of Bisphenol A
1,10-Phenanthroline-based ionic liquids, when combined with conducting binders on a silver electrode, can detect bisphenol A. This technique offers high sensitivity and reliability, making it useful for environmental monitoring (Rahman et al., 2015).
Luminescent Materials and Metal Complexes
1,10-Phenanthroline is a versatile material for creating luminescent molecules and coordination compounds with various metals. These materials have applications in analytical and technological fields (Accorsi et al., 2009).
Interaction with DNA
Bis(1,10-phenanthroline)silver(I) monohydrate can interact with DNA, forming complexes that are potentially useful in nanotechnology. This interaction changes DNA's conformation and facilitates further metallization of DNA structures (Kasyanenko et al., 2017).
Electrochemistry
1,10-Phenanthroline has been studied for its electrochemical properties, such as adsorption and complex formation on gold electrodes. These properties have implications for the development of sensors and electrochemical devices (Peng et al., 2005).
Safety And Hazards
properties
IUPAC Name |
1,10-phenanthroline;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2.ClH.H2O/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;/h1-8H;1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLHUHRGAIHALB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044309 | |
| Record name | 1,10-Phenanthroline hydrochloride hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,10-Phenanthroline monohydrochloride monohydrate | |
CAS RN |
18851-33-7, 3829-86-5 | |
| Record name | 1,10-Phenanthroline hydrochloride hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,10-phenanthroline monohydrochloride monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.206 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,10-PHENANTHROLINE MONOHYDROCHLORIDE MONOHYDRATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



